2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Description
2-(1H-1,3-Benzodiazol-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a benzodiazole (benzimidazole-like) core linked to a 2-hydroxyphenyl group via an acetohydrazide bridge in the E-configuration.
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(Z)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4O2/c21-14-8-4-1-5-11(14)10-17-20-16(22)9-15-18-12-6-2-3-7-13(12)19-15/h1-8,10,21H,9H2,(H,18,19)(H,20,22)/b17-10- |
InChI Key |
SILGGTPBFARQHU-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CC2=NC3=CC=CC=C3N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide with salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
Substituents on the phenyl ring significantly influence pharmacological properties:
- Hydroxy vs. Methoxy Groups : Compounds with 3,4-dihydroxyphenyl (e.g., ) show stronger antibacterial activity than methoxy-substituted analogs, likely due to improved hydrogen-bonding capacity .
- Halogenation : Bromo- or chloro-substituted derivatives (e.g., ) often exhibit enhanced antimicrobial and anticancer activities due to increased lipophilicity and electrophilicity .
Spectral and Crystallographic Characterization
- NMR and MS : Most analogs are characterized by ¹H/¹³C NMR and HRMS. For example, N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide () shows NH (δ 10.2 ppm) and aromatic proton signals (δ 6.7–7.8 ppm) in ¹H NMR .
- X-ray Crystallography: N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide () confirms the E-configuration and intermolecular hydrogen-bonding networks via single-crystal analysis .
Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a hybrid molecule that incorporates both hydrazone and benzodiazole structural motifs. This combination has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Chemical Formula : CHNO
- Molecular Weight : 240.26 g/mol
- CAS Number : [Not specified in the search results]
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Anticancer Activity : Recent studies have shown that derivatives of hydrazone compounds, including those with benzodiazole moieties, demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against endometrial cancer cells (Ishikawa cell line), revealing promising IC values that suggest effective inhibition of cell proliferation .
- Antimicrobial Properties : The benzodiazole structure is known for its broad-spectrum antimicrobial activity. Preliminary studies suggest that the presence of the hydrazone linkage enhances the antimicrobial efficacy of these compounds against various bacterial strains.
Anticancer Activity
A study focusing on similar hydrazone derivatives reported IC values for two compounds (MVB1 and MVB2) at 8.3 ± 0.5 µM and 9.0 ± 1.2 µM in 2D cultures, respectively . The mechanism of action appears to involve inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell survival and proliferation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent was evaluated against several pathogens. The results indicated that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
A series of experiments were conducted using the Ishikawa cell line to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations (Table 1).
| Compound | IC (µM) | Cell Line | Culture Type |
|---|---|---|---|
| MVB1 | 8.3 ± 0.5 | Ishikawa | 2D |
| MVB2 | 9.0 ± 1.2 | Ishikawa | 2D |
| Rapamycin | 21.5 ± 0.6 | Ishikawa | 2D |
Case Study 2: Antimicrobial Testing
In vitro tests were conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated varying degrees of inhibition, particularly effective against Gram-positive strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
